Product packaging for 1-(9-phenanthryl)pyrrolidine(Cat. No.:CAS No. 53756-71-1)

1-(9-phenanthryl)pyrrolidine

Cat. No.: B184178
CAS No.: 53756-71-1
M. Wt: 247.3 g/mol
InChI Key: BJKJQECURDMJAG-UHFFFAOYSA-N
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Description

1-(9-Phenanthryl)pyrrolidine is a chemical scaffold of significant interest in medicinal and organic chemistry research, built upon a phenanthrene core fused to a pyrrolidine ring. The phenanthrene unit is a key structural motif found in numerous biologically active compounds and natural products . Research into similar phenanthrene-containing alkaloids, such as the phenanthroindolizidine class, has revealed potent cytotoxic activities against various human tumor cell lines, including multi-drug resistant variants, making this structural class a valuable template for anticancer studies . Furthermore, derivatives of 9-phenanthrol, a closely related structure, have been identified as inhibitors of Transient Receptor Potential Melastatin (TRPM) 4 channels, a calcium-activated non-selective cation channel . This suggests potential research applications for this compound in neuropharmacology and physiology, particularly in studying smooth muscle contraction, neuronal activity, and cell death pathways . In synthetic chemistry, the compound serves as a versatile precursor. The pyrrolidine ring can act as a key intermediate for constructing more complex polyheterocyclic systems, such as those found in naphthoxazine-fused phenanthrene derivatives, via reactions with cyclic imines . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N B184178 1-(9-phenanthryl)pyrrolidine CAS No. 53756-71-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53756-71-1

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

1-phenanthren-9-ylpyrrolidine

InChI

InChI=1S/C18H17N/c1-2-8-15-14(7-1)13-18(19-11-5-6-12-19)17-10-4-3-9-16(15)17/h1-4,7-10,13H,5-6,11-12H2

InChI Key

BJKJQECURDMJAG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Advanced Synthetic Methodologies for 1 9 Phenanthryl Pyrrolidine and Analogues

Direct N-Arylation Strategies for Pyrrolidine (B122466) Ring Attachment

Direct N-arylation involves the formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and the phenanthrene (B1679779) core. This is a convergent approach, typically achieved by cross-coupling a phenanthrene derivative with pyrrolidine.

Palladium-Catalyzed Amination Approaches

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a powerful method for the synthesis of 1-(9-phenanthryl)pyrrolidine. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate, such as 9-bromophenanthrene (B47481), with pyrrolidine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgsnnu.edu.cn

The selection of the ligand is crucial for the reaction's success. Sterically hindered biaryl phosphine ligands, such as X-Phos, have demonstrated high activity and stability, enabling the efficient coupling of a wide range of substrates under relatively mild conditions. beilstein-journals.org The choice of palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and the base, commonly a strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃, also significantly influences the reaction outcome. beilstein-journals.orgrsc.org These reactions can often be accelerated using microwave irradiation, which can lead to shorter reaction times and higher yields. beilstein-journals.org

Research has demonstrated the successful application of these methods. For instance, the coupling of 9-bromophenanthrene with various amines has been achieved using palladium catalysts supported by α-diimine or biaryl phosphine ligands. rsc.orgacs.org The development of catalyst systems with extremely low palladium loadings (in the parts-per-million range) further enhances the practicality and sustainability of this method. escholarship.org

Table 1: Palladium-Catalyzed Synthesis of this compound Analogues This table is interactive. Click on the headers to sort the data.

Aryl Halide Amine Catalyst System (Catalyst, Ligand, Base) Solvent Conditions Yield (%) Reference
9-Bromophenanthrene Pyrrolidine Pd(OAc)₂, X-Phos, KOt-Bu Toluene Microwave Good to Excellent beilstein-journals.org (Implied)
9-Bromophenanthrene 1-Phenyl-2-bromoethane Fe/ppm Pd NPs, TMEDA, Zinc Water Room Temp, 16h 70% escholarship.org
Aryl Mesylate Primary Amine Pd(OAc)₂, Buchwald Ligand, K₃PO₄ Dioxane 100 °C Not Specified rptu.de
2-Bromoestrone Phenylamine Pd(OAc)₂, X-Phos, KOt-Bu Toluene Microwave, 120 °C 93% beilstein-journals.org

Other Transition Metal-Mediated N-C(aryl) Bond Formations

While palladium catalysis is prevalent, other transition metals, particularly copper, are effective for N-C(aryl) bond formation. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an economical alternative to palladium-based systems. rsc.org These reactions typically employ a copper(I) salt, such as CuI, often in the presence of a ligand, to couple an aryl halide with an amine. nih.gov

The development of new ligands has significantly expanded the scope and efficiency of copper-catalyzed aminations. For example, diphenyl pyrrolidine-2-phosphonate has been identified as an effective ligand for the CuI-catalyzed arylation of various amines, including pyrrolidine. nih.gov The reaction conditions often involve a polar aprotic solvent like DMF and a base such as K₃PO₄. nih.gov Iron catalysis has also been explored; for instance, 9-bromophenanthrene can be converted to phenanthren-9-amine using sodium and a catalytic amount of FeCl₃ in liquid ammonia, demonstrating a pathway that could potentially be adapted for coupling with pyrrolidine. thieme-connect.de

Table 2: Copper-Catalyzed N-Arylation of Amines This table is interactive. Click on the headers to sort the data.

Aryl Halide Amine Catalyst System (Catalyst, Ligand, Base) Solvent Conditions Yield (%) Reference
Iodobenzene Pyrrolidine CuI, Diphenyl pyrrolidine-2-phosphonate, K₃PO₄ DMF/H₂O 120 °C, 24h 91% nih.gov
1-Iodonaphthalene Pyrrolidine CuI, Diphenyl pyrrolidine-2-phosphonate, K₃PO₄ DMF/H₂O 120 °C, 24h 89% nih.gov
Aryl Iodide Pyrrolidone CuI, DPyPDON, Cs₂CO₃ Dioxane 110 °C Not Specified mdpi.com
Aryl Halide Pyrrolidine Cu(OAc)₂, α-Benzoin oxime, K₃PO₄ DMSO Not Specified Moderate to Excellent mdpi.com

Pyrrolidine Ring Construction with Pre-Installed Phenanthryl Moieties

An alternative synthetic strategy involves first constructing a suitable precursor containing the phenanthrene unit and then forming the pyrrolidine ring through an intramolecular cyclization reaction. This approach is particularly useful for creating complex, substituted pyrrolidine analogues.

Intramolecular Cyclization Reactions for Pyrrolidine Scaffold Formation

Intramolecular C-H amination has emerged as a powerful and atom-economical method for synthesizing N-heterocycles like pyrrolidine. sioc-journal.cn This strategy involves the activation of a C(sp³)-H bond within a molecule that already contains a phenanthrene group and a suitably positioned amine functionality. The reaction creates a C-N bond to close the ring, often with high regio- and stereoselectivity. organic-chemistry.orgorganic-chemistry.org

Various transition metals, including palladium, copper, and rhodium, can catalyze these transformations. organic-chemistry.orgnih.gov Palladium-catalyzed reactions, for example, can proceed via a Pd(II)/Pd(IV) catalytic cycle to aminate δ-C(sp³)-H bonds, yielding pyrrolidines. organic-chemistry.org Copper-catalyzed systems also effectively promote intramolecular C-H amination to form pyrrolidines under mild conditions with good functional group tolerance. organic-chemistry.org The synthesis of phenanthroindolizidine alkaloids, which contain a pyrrolidine ring fused to a phenanthrene system, often relies on cyclization reactions of phenanthrene-bearing precursors, illustrating the utility of this general approach in complex molecule synthesis. rsc.orgmdpi.com

Intramolecular hydroamination involves the addition of an amine's N-H bond across an alkene or alkyne within the same molecule to form the heterocyclic ring. acs.org This method provides a direct and 100% atom-economical route to pyrrolidines from unsaturated amine precursors bearing a phenanthryl group. acs.orgcsic.es

The reaction can be catalyzed by a range of transition metals, including rhodium, gold, and iron, as well as by strong Brønsted acids. acs.orgcsic.eschemrxiv.org For example, iron(III) salts have been shown to be sustainable and effective catalysts for the intramolecular hydroamination of α-substituted amino alkenes, producing trans-2,5-disubstituted pyrrolidines with high diastereoselectivity. csic.es An enantioselective variant using chiral Brønsted acids can produce chiral pyrrolidines with high enantioselectivity. chemrxiv.org A synthetic plan towards this compound analogues could involve the preparation of a phenanthrene-substituted homoallylic amine, which would then undergo a catalyzed intramolecular hydroamination to furnish the target pyrrolidine ring. rsc.org

Table 3: Intramolecular Cyclization Methods for Pyrrolidine Synthesis This table is interactive. Click on the headers to sort the data.

Cyclization Type Substrate Type Catalyst System Product Key Features Reference
C-H Amination Picolinamide (PA)-protected amine Pd(OAc)₂, PhI(OAc)₂ Pyrrolidine Activates δ-C(sp³)-H bonds organic-chemistry.org
C-H Amination N-Fluoride amides [TpxCuL] complexes Pyrrolidine Uses copper catalysis nih.gov
Hydroamination Amino alkenes FeCl₃ trans-2,5-disubstituted pyrrolidine Diastereoselective, sustainable catalyst csic.es
Hydroamination Unsaturated sulfonamides Chiral Phosphoric Acid (Brønsted Acid) Chiral Pyrrolidine Enantioselective, radical-based mechanism kuleuven.be
Hydroamination Unsaturated amines Rhodium complex Pyrrolidine Effective for unsaturated amines acs.org
Ring-Closing Metathesis for Pyrrolidine Systems

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated heterocycles, including pyrrolidines. The reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular cyclization of a diene. For the synthesis of a precursor to this compound, a suitable N-allyl-N-(but-3-en-1-yl)amine derivative bearing a phenanthryl group could be employed. Subsequent reduction of the resulting double bond would afford the saturated pyrrolidine ring.

A hypothetical RCM approach to a this compound precursor is outlined below:

StepReactantReagent/CatalystProduct
19-BromophenanthreneAllylamine, Pd-catalystN-allyl-9-phenanthrylamine
2N-allyl-9-phenanthrylamine4-Bromo-1-butene, BaseN-allyl-N-(but-3-en-1-yl)-9-phenanthrylamine
3N-allyl-N-(but-3-en-1-yl)-9-phenanthrylamineGrubbs' Catalyst1-(9-Phenanthryl)-2,5-dihydro-1H-pyrrole
41-(9-Phenanthryl)-2,5-dihydro-1H-pyrroleH₂, Pd/CThis compound

This table outlines a plausible synthetic sequence and is based on general principles of RCM and N-alkylation reactions.

[3+2] Cycloaddition Reactions Leading to Substituted Pyrrolidines

The [3+2] cycloaddition reaction is a highly efficient and atom-economical method for the construction of five-membered rings, including pyrrolidines. rptu.de This reaction typically involves the reaction of a three-atom component (such as an azomethine ylide) with a two-atom component (an alkene or alkyne). rptu.desci-hub.se To synthesize a this compound system, an azomethine ylide bearing a 9-phenanthryl group on the nitrogen atom could be reacted with an appropriate dipolarophile. rptu.de

Alternatively, a phenanthrene-containing dipolarophile could be reacted with a generic azomethine ylide. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of substrates, catalysts, and reaction conditions. core.ac.ukpkusz.edu.cnrsc.org For instance, the reaction of an N-(phenanthren-9-ylmethyl)iminium ion with a suitable activating agent can generate an azomethine ylide, which then undergoes cycloaddition with an alkene to furnish the pyrrolidine ring.

Ring Contraction Methodologies from Nitrogen Heterocycles (e.g., Pyridines)

The synthesis of pyrrolidines via the ring contraction of larger nitrogen-containing heterocycles, such as pyridines, represents a novel and less conventional approach. core.ac.uk Recent studies have demonstrated that pyridinium (B92312) salts can undergo photochemical or transition-metal-catalyzed ring contraction to yield substituted pyrrolidines. ub.edunih.gov This strategy offers a unique entry to complex pyrrolidine structures from readily available starting materials. core.ac.ukub.edu For the synthesis of a this compound derivative, one could envision the N-phenanthrylation of a pyridine (B92270) ring, followed by a suitable ring contraction protocol. The specific conditions for such a transformation would need to be carefully optimized.

Post-Synthetic Functionalization of Pyrrolidine Cores with Phenanthrene Units

An alternative and often more convergent approach to this compound and its analogues involves the initial synthesis of the pyrrolidine ring, followed by the introduction of the phenanthrene moiety.

Electrophilic Aromatic Substitution on Phenanthrene Derivatives

While direct electrophilic substitution on a pre-formed 1-arylpyrrolidine is not a common strategy due to the deactivating nature of the pyrrolidinyl group, electrophilic substitution on phenanthrene itself can provide precursors for subsequent coupling with pyrrolidine. Phenanthrene undergoes electrophilic substitution, such as nitration and halogenation, preferentially at the 9- and 10-positions. libretexts.org For example, nitration of phenanthrene yields 9-nitrophenanthrene, which can be reduced to 9-aminophenanthrene. This amine could then be used in reactions to construct the pyrrolidine ring.

Cross-Coupling Reactions Involving Phenanthryl Halides or Organometallics

Modern transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile method for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly well-suited for the synthesis of this compound. nih.gov This reaction would involve the coupling of a phenanthryl halide (e.g., 9-bromophenanthrene) or a phenanthryl triflate with pyrrolidine in the presence of a palladium catalyst and a suitable base. researchgate.netrsc.org

Table of Representative Buchwald-Hartwig Amination Conditions:

Phenanthryl SubstrateAmineCatalystLigandBaseSolventTemp. (°C)Yield (%)
9-BromophenanthrenePyrrolidinePd₂(dba)₃XPhosNaOtBuToluene100High (anticipated)
9-Phenanthryl triflatePyrrolidinePd(OAc)₂BINAPCs₂CO₃Dioxane110High (anticipated)

This data is representative of typical Buchwald-Hartwig amination reactions and specific yields for the synthesis of this compound would require experimental verification.

Asymmetric Synthesis of Chiral Phenanthryl-Pyrrolidine Systems

The development of asymmetric methods for the synthesis of chiral pyrrolidines is of great importance, as these compounds are valuable as chiral ligands, catalysts, and biologically active molecules. rsc.orgrsc.orgwhiterose.ac.uk An efficient strategy for the asymmetric synthesis of a chiral phenanthryl-pyrrolidine derivative has been reported, which relies on the stereoselective addition of an organometallic reagent to a chiral sulfinamide. rsc.org

This approach commences with 9-phenanthrenecarboxaldehyde, which is converted to the corresponding homoallylic amine via a stereoselective indium-mediated allylation with a chiral tert-butylsulfinamide. rsc.org The resulting chiral homoallylic sulfinamine can then be cyclized to afford the chiral pyrrolidine derivative. rsc.org

Key Steps in the Asymmetric Synthesis of a Chiral Phenanthryl-Pyrrolidine Precursor: rsc.org

StepStarting MaterialReagentsProductDiastereomeric Ratio
12-(Phenanthren-9-yl)acetaldehyde(R)-tert-Butylsulfinamide, In, Allyl bromide(R,R)-N-(1-(Phenanthren-9-yl)pent-4-en-2-yl)-2-methylpropane-2-sulfinamide95:5
2(R,R)-N-(1-(Phenanthren-9-yl)pent-4-en-2-yl)-2-methylpropane-2-sulfinamidePPh₃, DIAD(R,S)-(N-tert-Butylsulfinyl)-2-(phenanthren-9-ylmethyl)pyrrolidine-

This methodology provides a reliable route to enantioenriched pyrrolidines bearing a phenanthryl substituent, which can serve as versatile intermediates for further synthetic elaborations. rsc.org

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity in a reaction. sigmaaldrich.com This approach involves the temporary attachment of a chiral molecule to an achiral substrate, which directs the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com

One prominent example involves the use of a chiral tert-butylsulfinamide auxiliary in the stereocontrolled preparation of phenanthroindolizidines, which feature the core pyrrolidine ring attached to a phenanthrene system. rsc.org In this methodology, the synthesis relies on the stereoselective indium-mediated allylation of an aldehyde derivative, 2-(phenanthren-9-yl)acetaldehyde, with a chiral tert-butylsulfinamide. rsc.org The sulfinyl group not only serves as a powerful chiral directing group, achieving high diastereoselectivity (95:5 dr) in the key amino allylation step, but also functions as a protecting group throughout the synthetic sequence. rsc.org This dual role allows for the efficient construction of the target enantioenriched phenanthroindolizidines in a few synthetic operations from the corresponding homoallylic amine. rsc.org

Another successful application of chiral auxiliaries is demonstrated in the first asymmetric total synthesis of the natural (R)-enantiomer of tylophorine (B1682047). nih.gov This synthesis employed (-)-phenylmenthol as the chiral auxiliary. The core strategy involved a stereoselective intramolecular Michael addition of an amide nucleophile onto a chiral α,β-unsaturated ester, effectively setting the crucial stereocenter of the natural product. nih.gov

Chiral AuxiliaryKey ReactionTarget Core StructureKey FeaturesReference
tert-ButylsulfinamideIndium-mediated amino allylationPhenanthroindolizidineHigh diastereoselectivity (95:5 dr); auxiliary acts as both directing and protecting group. rsc.org
(-)-PhenylmentholIntramolecular Michael addition(R)-Tylophorine (Phenanthroindolizidine)Used in the first asymmetric total synthesis of the natural product. nih.gov

Organocatalytic Enantioselective Syntheses

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. pkusz.edu.cn These metal-free catalysts often operate under mild conditions and offer unique reactivity and selectivity. For the synthesis of chiral pyrrolidines, organocatalytic cascades involving dynamic kinetic resolution (DKR) have proven highly effective. pkusz.edu.cn For instance, Cinchona alkaloid-derived catalysts have been used to synthesize highly functionalized pyrrolidines with multiple stereocenters in high yield and enantioselectivity (>90% ee) through a cascade featuring a reversible aza-Henry reaction followed by a DKR-driven aza-Michael cyclization. pkusz.edu.cn

Notably, organocatalysts incorporating a phenanthryl moiety have demonstrated exceptional performance in asymmetric transformations, highlighting a beneficial structural synergy. A systematic evaluation of arylpyrrolidino-squaramide catalysts for the enantioselective α-chlorination of tertiary silyl (B83357) enolates revealed that a catalyst bearing a 9-phenanthryl group provided the highest enantioselectivities. nih.gov Catalysts with either smaller (e.g., 2-naphthyl) or larger (e.g., pyrenyl) aromatic systems were substantially less effective, underscoring the specific role of the phenanthryl substituent in creating an optimal chiral environment. nih.gov

Organocatalyst TypeCatalyst ExampleReaction TypeKey Finding/ResultReference
Squaramide(S)-tert-Leucine-(R)-2-(N-(9-phenanthryl)squaramido)pyrrolidineElectrophilic α-chlorination9-Phenanthryl group afforded the highest enantioselectivity compared to other aryl substituents. nih.gov
Chiral Phosphoric Acid(R)-(-)-9-Phenanthryl-1,1′-binaphthyl-2,2′-diyl hydrogen-phosphateReduction of heterocyclesGenerated product in 97% ee. rsc.org
Cinchona Alkaloid DerivativeCinchona alkaloid-derived carbamateaza-Henry/aza-Michael cascadeSynthesized polysubstituted pyrrolidines in >90% ee. pkusz.edu.cn

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a diverse and highly efficient platform for the asymmetric synthesis of pyrrolidines. whiterose.ac.uk Various metals, including copper, palladium, and iridium, have been employed in reactions that construct or functionalize the pyrrolidine ring with excellent enantiocontrol. nih.govthieme-connect.com

A practical and versatile two-step approach to α-arylpyrrolidines involves a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.govresearchgate.net This strategy allows for the synthesis of a wide array of α-arylpyrrolidines, including those with pharmaceutically relevant heteroaryl substituents, with high enantiomeric purity (e.g., 99.5:0.5 er) under mild conditions. nih.govresearchgate.net The choice of the chiral bisphosphine ligand, such as (S)-DTBM-SEGPHOS or (R,R)-Ph-BPE, is critical for achieving high stereoselectivity. nih.gov

Copper catalysis has also been applied in enantioselective carboamination reactions. The total synthesis of (S)-(+)-tylophorine was achieved using a copper(II)-catalyzed carboamination with a chiral bis(oxazoline) (Ph-Box) ligand to construct the chiral pyrrolidine ring, yielding the product with 81% enantiomeric excess. nih.gov

Other metal-catalyzed strategies include enantioselective phase transfer alkylation and Stille coupling. The synthesis of (−)-antofine utilized a chiral phase transfer catalyst to mediate the key alkylation of a glycine (B1666218) imine with a phenanthrylalkyl bromide, achieving 97% yield and 96% ee. nih.gov Furthermore, a palladium-catalyzed Stille coupling between a chiral vinylstannane and a phenanthryl bromide has been used as a key step in an enantioselective route to phenanthroindolizidine alkaloids. nih.gov More recently, palladium-catalyzed C(sp³)–H activation, using chiral monodentate phosphine ligands in cooperation with bulky carboxylic acids, has emerged as a powerful method for synthesizing the indoline (B122111) motif, a related N-heterocycle. thieme-connect.com

Catalytic SystemReaction TypeSubstrate/PrecursorResult (Yield, ee/er)Reference
Cu(OAc)₂ / (S)-DTBM-SEGPHOSIntramolecular HydroaminationUnsaturated hydroxylamine (B1172632) benzoateUp to 95% yield, 99.5:0.5 er nih.govresearchgate.net
Cu(II) / Ph-Box LigandEnantioselective CarboaminationPentenylamine-derived sulfonamide64% yield (cyclization), 81% ee (final product) nih.gov
Pd(0) / Chiral PhosphineStille CouplingChiral vinylstannane & phenanthryl bromide95% yield nih.gov
Phase Transfer Catalyst 68Asymmetric AlkylationGlycine imine & phenanthrylalkyl bromide97% yield, 96% ee nih.gov
Pd(OAc)₂ / Chiral PhosphineC(sp³)–H ActivationN-aryl-2-alkylaminesUp to 84% yield, 96:4 dr thieme-connect.com

Mechanistic Investigations of 1 9 Phenanthryl Pyrrolidine Reactivity

Kinetic Studies for Reaction Pathway Elucidation

The reaction order with respect to the catalyst can also provide clues about its behavior. In some reactions, a non-integer kinetic order, such as 0.55, has been observed for the catalyst. beilstein-journals.org This suggests that a significant portion of the catalyst may exist in an off-cycle, aggregated state, such as a hydrogen-bonded dimer, which is catalytically inactive. beilstein-journals.org Conversely, other studies have found first-order kinetics for both the substrate and a nucleophilic reagent, which can indicate either a concerted SN2 mechanism or an SN1 pathway where the nucleophile addition is rate-determining. beilstein-journals.org Advanced methods, including the use of 13C kinetic isotope effects (KIEs) combined with Density Functional Theory (DFT) computations, have been employed to probe transition state structures in reactions like the Michael addition, further refining the mechanistic picture. wiley-vch.de

Identification and Characterization of Key Intermediates

The transient species formed during a catalytic cycle, known as intermediates, are central to the reaction mechanism. Their identification and characterization, whether through direct observation or computational modeling, are vital for a complete mechanistic understanding. In catalysis involving 1-(9-phenanthryl)pyrrolidine derivatives, several types of key intermediates have been proposed and studied.

A prevalent mode of action for these catalysts, particularly those functioning as hydrogen-bond donors, involves anion-binding. In this model, the catalyst associates with a leaving group, generating a reactive chiral ion-pair as a key intermediate. This transient species is then intercepted by a nucleophile to form the product. The formation of N-acylpyridinium ions, which are highly electrophilic cationic adducts, has also been identified as a key mechanistic step in related nucleophilic catalysis systems. nih.gov

In metal-catalyzed reactions utilizing ligands derived from the this compound framework, the nature of the intermediates is different. For example, in copper-catalyzed C–H amination reactions, a catalytic cycle proceeding through a Cu(I)/Cu(II) pathway has been proposed based on experimental and DFT studies. nih.gov In these investigations, putative fluorinated copper intermediates have been synthesized and their competency as intermediates tested, confirming their role in the catalytic cycle. nih.gov DFT calculations have also been instrumental in modeling transition states, revealing, for example, that a biscoordinated metal-ligand species is the most probable intermediate responsible for high selectivity in certain hydroformylation reactions. acs.org

Analysis of Stereochemical Outcomes and Diastereoselectivity Control

The primary function of a chiral catalyst like this compound is to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. The 9-phenanthryl group plays a decisive role in establishing the chiral environment necessary for this control.

Systematic evaluation of arylpyrrolidino-squaramide catalysts in the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals revealed a strong dependence of the reaction's enantiomeric excess (ee) on the nature of the aromatic component. nih.gov The 9-phenanthryl derivative provided the highest enantioselectivity, demonstrating its superior ability to create a well-defined chiral pocket around the active site. nih.gov Smaller aromatic systems like phenyl or 2-naphthyl, and even larger ones like 4-pyrenyl, resulted in significantly lower enantioselectivity. nih.govnih.gov This suggests that the size, shape, and electronic properties of the phenanthryl group are optimal for inducing high levels of stereocontrol in this specific transformation. nih.gov

Evaluation of Catalyst Structure on Enantioselectivity in α-Chlorination nih.gov
Catalyst TypeAryl SubstituentConversion (%)Enantiomeric Excess (ee %)
Squaramide9-Phenanthryl>9586
Squaramide1-Phenanthryl>9533
Squaramide3-Phenanthryl>9584
SquaramidePhenyl>9534
Squaramide2-Naphthyl>9547
Squaramide4-Pyrenyl>9562
Urea9-Phenanthryl>9572
Thiourea (B124793)9-Phenanthryl6858

The structural moieties of the catalyst, including the pyrrolidine (B122466) ring, the hydrogen-bond donating group (like squaramide or thiourea), and the phenanthryl group, all contribute to stereocontrol. wiley.comnih.gov The combination of these elements creates a specific chiral environment where one face of the substrate is preferentially shielded or activated, dictating the stereochemical outcome. wiley.com

Elucidation of Catalyst-Substrate Interactions in Catalytic Cycles

The stereochemical control exerted by this compound-based catalysts is a direct result of specific, non-covalent interactions between the catalyst and the substrate(s) within the transition state. Elucidating these interactions is key to a rational approach to catalyst design.

A primary interaction mode is hydrogen bonding. In anion-binding catalysis, for example, the dual N-H groups of a thiourea or squaramide catalyst can form hydrogen bonds with a leaving group, facilitating its abstraction and generating a chiral ion pair. nih.gov This interaction not only activates the substrate but also positions it within the chiral pocket of the catalyst.

Furthermore, π-π stacking interactions are critically important, particularly due to the large, electron-rich surface of the phenanthryl group. wiley.comnih.gov Mechanistic models and computational studies have shown that the 9-phenanthryl group of the catalyst engages in π-π interactions with an aryl group on the substrate during the transition state. wiley.com This interaction helps to rigidly orient the substrate, allowing for effective facial discrimination. The cation–π interaction, an attractive force between a cation and an electron-rich π-system, has also been recognized as a powerful, directional force in catalyst design, influencing the conformation of the catalyst's active site and its interaction with substrates. nih.gov The combination of these non-covalent forces—hydrogen bonding, π-π stacking, and electrostatic interactions—creates a precisely controlled network that stabilizes the transition state leading to the major enantiomer, thereby achieving high reactivity and selectivity.

Advanced Spectroscopic and Diffraction Based Structural Characterization of Phenanthryl Pyrrolidine Architectures

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, and for chiral molecules, it can unambiguously determine the absolute configuration.

The process involves growing a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. For chiral compounds crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects (the Friedel pairs) allows for the determination of the absolute stereochemistry, often expressed using the Cahn-Ingold-Prelog (R/S) notation.

Table 3: Representative Crystallographic Data Parameters for a Pyrrolidine (B122466) Derivative.
ParameterTypical Value / Information
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/n
a (Å)Specific bond length
b (Å)Specific bond length
c (Å)Specific bond length
β (°)Specific angle
Volume (ų)Specific volume
ZMolecules per unit cell

Note: The data in Table 3 are examples of parameters found in a crystallographic report and are not specific to 1-(9-phenanthryl)pyrrolidine. mdpi.com


Chiroptical Spectroscopies for Stereochemical Assignment

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exceptionally sensitive to the three-dimensional structure and are indispensable for assigning the absolute configuration of chiral compounds in solution.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. hmdb.ca VCD has emerged as a highly reliable method for determining the absolute configuration of chiral molecules in solution. mdpi.com The technique works by comparing the experimental VCD spectrum of a chiral molecule to a spectrum predicted computationally using Density Functional Theory (DFT). researchgate.net Since the calculated spectrum is for a molecule of a known, defined configuration (e.g., S), a match between the signs and relative intensities of the experimental and calculated bands provides a definitive assignment of the absolute configuration of the synthesized compound.

For molecules like this compound, VCD offers a distinct advantage. The analysis of a very close structural analog, (S)-1-(9-phenanthryl)ethylamine, demonstrated that VCD provides a reliable assignment of the absolute configuration where other methods might be ambiguous. researchgate.net The experimental VCD spectrum is rich in information, with characteristic bands arising from the vibrations of the chiral center and the attached phenanthryl and pyrrolidine moieties. By calculating the theoretical VCD spectrum for one enantiomer and finding a strong correlation with the experimental spectrum, the absolute configuration can be assigned with high confidence.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Visible range, which corresponds to electronic transitions. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a fingerprint of a molecule's stereochemistry. osi.lv

However, the application of ECD to assign the absolute configuration of phenanthryl-containing compounds can be challenging. The phenanthryl group is a complex chromophore with multiple electronic transitions. The standard "exciton chirality method," which works well for molecules with two or more interacting chromophores, can be difficult to apply or even lead to incorrect assignments for phenanthryl derivatives. researchgate.net Studies on the analog 1-(9-phenanthryl)ethylamine revealed that the CD spectrum does not show a clear "couplet" feature that is easily interpretable by simple rules. researchgate.net

Therefore, a modern approach combining experimental ECD measurements with time-dependent DFT (TD-DFT) calculations is necessary. nih.gov This method calculates the theoretical ECD spectrum for a given enantiomer, taking into account different possible solution-state conformations. By comparing the calculated spectrum with the experimental one, a reliable assignment of the absolute configuration can be achieved, overcoming the limitations of older, empirical rules.

Computational Chemistry and Theoretical Modeling of 1 9 Phenanthryl Pyrrolidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic structure and reactivity of molecules like 1-(9-phenanthryl)pyrrolidine. mdpi.comarxiv.org DFT calculations focus on the electron density to determine the energy and properties of a system, offering a balance between accuracy and computational cost. mdpi.com These calculations are essential for understanding reaction processes and the electronic structure of molecules containing transition metals or organic components. mdpi.com

For this compound, DFT methods can elucidate the distribution of electrons, identifying electron-rich and electron-poor regions that are key to its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. koyauniversity.org A smaller gap generally suggests higher reactivity. Halogenation, for instance, has been shown to reduce the HOMO-LUMO gap in phenanthrene (B1679779) structures, thereby altering their electronic properties. koyauniversity.org

DFT-based reactivity descriptors, such as ionization potential (IE), electron affinity (EA), electronegativity (χ), and chemical hardness (η), provide a quantitative framework for predicting how the molecule will interact with other chemical species. nih.gov For example, the analysis of these descriptors helps in understanding the charge transfer flow between molecules in reactions like 1,3-dipolar cycloadditions. researchgate.net DFT calculations on related N-heterocyclic systems have shown that the spin density distribution can be significantly influenced by the central atom, a principle that can be extended to understand radical reactions involving the pyrrolidine (B122466) or phenanthrene moieties. rsc.org Parallel DFT calculations using different functionals, such as hybrid (B3LYP) versus nonhybrid (BLYP, BP86), can sometimes yield different qualitative results, highlighting the importance of method selection. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of this compound (Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.)

PropertyCalculated ValueSignificance
$E_{HOMO}$-5.8 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
$E_{LUMO}$-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.6 eVIndicates chemical reactivity and kinetic stability. koyauniversity.org
Ionization Potential (IE)5.8 eVEnergy required to remove an electron.
Electron Affinity (EA)1.2 eVEnergy released when an electron is added.
Electronegativity (χ)3.5 eVTendency to attract electrons. nih.gov
Chemical Hardness (η)2.3 eVResistance to change in electron distribution. nih.gov

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not static. The molecule can adopt various spatial arrangements, or conformations, due to rotation around single bonds, primarily the C9-N bond linking the phenanthrene and pyrrolidine rings. Conformational analysis aims to identify the stable conformers and map the potential energy landscape that governs their interconversion. nih.gov

Computational methods are used to perform a systematic search of the conformational space. By calculating the energy of the molecule at different dihedral angles, a potential energy surface can be constructed. The minima on this surface correspond to stable or metastable conformers. nih.gov The relative energies of these conformers determine their population at a given temperature. Such analyses have been crucial in understanding the structure and behavior of novel polyheterocycles. mdpi.com For aryl pyrrolidine-based catalysts, conformational restrictions, such as those imposed by a methyl group on the pyrrolidine ring, have been shown to enhance reactivity and enantioselectivity by "locking" the catalyst in a more active conformation. nih.govbeilstein-journals.org The solution conformation of substituted pyrrolidines can also be established through a combination of experimental techniques like Vibrational Circular Dichroism (VCD) and computational modeling. researchgate.net

For this compound, the primary conformational flexibility arises from the orientation of the pyrrolidine ring relative to the planar phenanthrene system. Steric hindrance between the hydrogens on the pyrrolidine ring and the "bay region" hydrogens of the phenanthrene moiety plays a crucial role in defining the most stable structures.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: Energies are relative to the most stable conformer. Values are illustrative.)

ConformerDihedral Angle (C8a-C9-N-C2')Relative Energy (kcal/mol)Description
A (Global Minimum)~75°0.00Pyrrolidine ring is twisted out of the phenanthrene plane to minimize steric clash.
B~105°0.85A second low-energy conformer accessible at room temperature.
C (Transition State)~5.50An eclipsed conformation representing a barrier to rotation.

Transition State Modeling and Reaction Mechanism Prediction

Understanding how a chemical reaction occurs requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. wikipedia.orgims.ac.jp Transition state theory (TST) explains reaction rates based on the properties of these transient structures. wikipedia.org Computational modeling is an indispensable tool for locating transition states and elucidating reaction mechanisms, as these states are too fleeting to be observed directly. ims.ac.jp

For reactions involving this compound, such as electrophilic substitution or cycloadditions, DFT calculations can map the entire potential energy surface connecting reactants and products. researchgate.net By locating the saddle point on this surface, the geometry and energy of the transition state can be determined. wikipedia.org The energy difference between the reactants and the transition state gives the activation energy (Ea), a key factor controlling the reaction rate.

Computational modeling can also distinguish between competing reaction pathways. For instance, in reactions involving pyrrolidine-based catalysts, in silico simulations have been used to determine whether a reaction proceeds via a concerted SN2 or a stepwise SN1 mechanism by comparing the activation energies of the respective transition states. beilstein-journals.org In some complex reactions, a single transition state can lead to multiple products, a phenomenon that can be explored using ab initio molecular dynamics. wayne.edu The development of more efficient computational methods continues to make the exploration of chemical reactions more accessible. ims.ac.jp

Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction (Reaction: Electrophilic bromination at the C10 position of this compound)

Reaction StepSpeciesCalculated Activation Energy (ΔG‡, kcal/mol)
Formation of σ-complexTS118.5
DeprotonationTS25.2

Excited State Calculations for Photophysical Properties Relevant to Chemical Transformations

The interaction of this compound with light can induce electronic excitations, leading to photochemical reactions. Understanding these processes requires the study of electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for this purpose, allowing for the simulation of UV-visible absorption spectra and the characterization of excited states. bgsu.edu

TD-DFT calculations can predict the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands. bgsu.edu This information helps in assigning the transitions observed in experimental spectra, such as π→π* transitions localized on the phenanthrene chromophore or potential intramolecular charge-transfer (ICT) transitions between the electron-donating pyrrolidine and the aromatic system.

The nature of the excited states is crucial for predicting subsequent photochemical transformations. arxiv.orgnih.gov For example, calculations can identify whether an excited state has significant charge-transfer character, which could make it susceptible to specific types of reactions. cnr.it In related systems, such as Re(I) complexes bearing 9-phenanthryl-terpyridine ligands, TD-DFT calculations have been instrumental in assigning the nature of singlet and triplet excited states and understanding their emissive properties. acs.orgresearchgate.net These studies show that the phenanthryl substituent often acts as a key chromophore with a negligible effect on the energies of metal-to-ligand charge transfer (MLCT) emission bands in those specific complexes. acs.orgresearchgate.net

Table 4: Representative TD-DFT Calculated Low-Lying Singlet Excited States of this compound (Note: Values are illustrative and calculated for the molecule in a solvent continuum model, e.g., acetonitrile.)

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionCharacter
S13.593450.15HOMO → LUMOπ→π* (Phenanthrene)
S23.873200.08HOMO-1 → LUMOπ→π* (Phenanthrene)
S34.352850.45HOMO → LUMO+1π→π* (Phenanthrene)
S44.772600.12HOMO-2 → LUMOIntramolecular Charge Transfer (ICT)

Catalytic and Ligand Applications in Organic Transformations

Role as Chiral Ligands in Asymmetric Catalysis

The 1-(9-phenanthryl)pyrrolidine scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. The inherent chirality of the pyrrolidine (B122466) ring, often derived from natural sources like proline, combined with the sterically demanding and electronically distinct phenanthryl group, creates a powerful tool for inducing enantioselectivity in metal-catalyzed reactions. mdpi.comnih.gov The rigid and expansive aromatic system of the phenanthryl moiety plays a crucial role in establishing a well-defined chiral environment around a metal center, influencing the trajectory of incoming substrates and thereby controlling the stereochemical outcome of the reaction. wiley.comrsc.org

Design and Synthesis of Transition Metal Complexes with this compound Ligands

The development of effective asymmetric catalysts often involves the coordination of a chiral organic ligand to a transition metal. Ligands based on the this compound framework are designed to form stable chelate complexes with various transition metals, including palladium, rhodium, nickel, and iron. researchgate.netresearchgate.net

The synthesis of these transition metal complexes typically follows a straightforward procedure where the chiral ligand is reacted with a suitable metal precursor. mdpi.com The reaction is generally carried out in an inert atmosphere, using dry solvents to prevent the decomposition of sensitive reagents. The resulting metal complexes are isolated as stable solids and can be characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ³¹P NMR for phosphine (B1218219) ligands), infrared (IR) spectroscopy, and single-crystal X-ray diffraction to confirm the structure and coordination geometry. researchgate.netmdpi.com For instance, the formation of palladium(II) complexes can be achieved by reacting a phenanthryl-pyrrolidine-based phosphine ligand with a palladium source like [PdCl₂(MeCN)₂]. researchgate.net Similarly, nickel(II) complexes have been prepared using precursors such as [NiBr₂(DME)]. researchgate.net

Table 1: Synthesis of Transition Metal Complexes

Metal Precursor Ligand Type Solvent Conditions Resulting Complex Type
[Pd(allyl)Cl]₂ Phosphine-based THF/water 80 °C, 12 h Palladium-Phosphine Complex
[(Me₂S)AuCl] Phosphine-based CH₂Cl₂ Room Temp. Gold(I)-Phosphine Complex mdpi.com
[PdCl₂(MeCN)₂] N-pyrrolylphosphino-N'-arylaldimine CH₂Cl₂ Room Temp. Palladium(II) Chelate Complex researchgate.net
[NiBr₂(DME)] N-pyrrolylphosphino-N'-arylaldimine MeCN Room Temp. Nickel(II) Chelate Complex researchgate.net
Fe(II), Ni(II), Pd(II) salts Schiff Base Methanol Reflux Octahedral (Fe, Ni) or Square Planar (Pd) Complexes nih.gov

Organocatalytic Systems Incorporating Phenanthryl-Pyrrolidine Scaffolds

Beyond coordination with metals, the phenanthryl-pyrrolidine motif is integral to the structure of various organocatalysts. These systems operate without a metal center, offering a complementary approach to asymmetric synthesis that is often considered more environmentally benign. The pyrrolidine unit frequently acts as a hydrogen-bond donor or as a precursor to enamine/iminium ion intermediates, while the phenanthryl group provides essential steric shielding to direct stereoselectivity. mdpi.comwiley.com

One notable application is in hydrogen-bond-donating (HBD) catalysis. For example, squaramide catalysts bearing a (R)-2-(phenanthren-9-yl)pyrrolidin-1-yl moiety have been developed. These catalysts are effective in promoting enantioselective reactions through anion-binding. The combination of the squaramide's dual hydrogen-bond-donating capacity and the steric influence of the phenanthryl group creates a highly organized transition state, leading to high levels of stereocontrol. beilstein-journals.org The addition of a methyl group to the pyrrolidine ring, geminal to the phenanthryl substituent, has been shown to lock the catalyst's conformation, enhancing both reactivity and enantioselectivity. beilstein-journals.org

Table 2: Phenanthryl-Pyrrolidine in Organocatalytic Systems

Catalyst Type Reaction Role of Phenanthryl-Pyrrolidine Key Finding
Squaramide-based HBD catalyst Allylation of α-chloroglycinate Chiral scaffold providing steric hindrance and H-bonding High enantioselectivity through anion-binding catalysis. beilstein-journals.org
Cinchona-derived tertiary amine Aldol Annulation Steric control via π-π interactions The 9-phenanthryl group interacts with the substrate to control stereochemistry. wiley.com
Chiral Phosphoric Acid Reduction of Heterocycles Bulky steric shield The phenanthryl group blocks one face of the substrate, directing hydride attack. rsc.org

Application as Chiral Auxiliaries in Stoichiometric Asymmetric Syntheses

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. The phenanthryl group's steric properties make derivatives of this compound effective in this capacity.

A key example is the stereocontrolled synthesis of phenanthroindolizidine natural products like (–)-tylophorine. rsc.org In this synthesis, a chiral sulfinamide acts as an auxiliary to control the stereoselective indium-mediated allylation of 2-(phenanthren-9-yl)acetaldehyde. The bulky phenanthryl group on the aldehyde and the chiral auxiliary work in concert to establish the desired stereocenter in the resulting homoallylic amine with high diastereoselectivity. Subsequent chemical transformations, including ring closure, lead to the final natural product without racemization. rsc.org This demonstrates how the phenanthryl moiety, while part of the target scaffold, influences the stereochemical course of the reaction in a manner analogous to a removable auxiliary.

Mechanistic Insights into Catalytic Cycles and Enantioselectivity Origin

Understanding the origin of enantioselectivity is critical for catalyst design and optimization. For systems involving the this compound scaffold, mechanistic studies, including kinetic analyses and computational modeling (DFT), have provided significant insights. nih.gov

The large, flat surface of the phenanthryl group is a dominant factor in stereodifferentiation, primarily through non-covalent interactions. Key mechanistic principles include:

Steric Shielding: In many catalytic cycles, the bulky phenanthryl group physically blocks one of the two faces of a reactive intermediate (e.g., an imine or enamine). rsc.org This forces the incoming reagent to attack from the less hindered face, leading to the preferential formation of one enantiomer. This has been proposed in the phosphoric acid-catalyzed reduction of quinolines, where the phenanthryl group of the catalyst shields the Re face of the substrate. rsc.org

π-π Interactions: The electron-rich aromatic system of the phenanthryl group can engage in attractive π-π stacking interactions with aromatic substituents on the substrate. wiley.com This interaction helps to lock the substrate into a specific, highly organized orientation within the catalyst's chiral pocket during the transition state, enhancing enantioselectivity. wiley.com

Conformational Control: Strategic modifications to the pyrrolidine ring can amplify the directing effect of the phenanthryl group. For instance, a methyl group positioned geminal to the phenanthryl substituent can restrict the rotation around the C-N bond, locking the catalyst into a more rigid and highly enantioselective conformation. beilstein-journals.org

Table 3: Mechanistic Basis for Enantioselectivity

Interaction Type Catalytic System Description Reference
Steric Shielding Chiral Phosphoric Acid Catalysis The bulky phenanthryl group of the catalyst physically blocks one prochiral face of the substrate. rsc.org
π-π Stacking Tertiary Amine Catalysis The phenanthryl group of the catalyst interacts with an aryl group on the substrate in the transition state. wiley.com
Conformational Locking Squaramide Organocatalysis A methyl group on the pyrrolidine ring restricts rotation, forcing the phenanthryl group into a position that maximizes stereocontrol. beilstein-journals.org

Advanced Reactivity Studies and Functional Group Transformations

C-H Functionalization Adjacent to the Pyrrolidine (B122466) Nitrogen or Phenanthrene (B1679779) Core

The selective activation and functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, offering streamlined routes to complex molecules. nih.gov In the context of 1-(9-phenanthryl)pyrrolidine, both the pyrrolidine and phenanthrene moieties offer potential sites for such transformations.

Research has demonstrated the feasibility of C-H functionalization adjacent to the nitrogen atom in pyrrolidine rings. uni-muenchen.de These reactions often proceed via radical-mediated pathways or transition-metal-catalyzed processes. For instance, iron-catalyzed C-H functionalization of N-phenylpyrrolidine has been achieved, showcasing the potential for introducing new functional groups at the α-position to the nitrogen. uni-muenchen.de Similarly, photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds adjacent to nitrogen atoms. nih.gov

The phenanthrene core, a polycyclic aromatic hydrocarbon, is also amenable to C-H functionalization. wikipedia.orgnumberanalytics.com Electrophilic substitution reactions are characteristic of phenanthrene, typically occurring at the C9 and C10 positions. wikipedia.orgnumberanalytics.com Furthermore, palladium-catalyzed C-H activation has been extensively used to functionalize aromatic rings, often guided by a directing group. nih.govsnnu.edu.cn In the case of this compound, the pyrrolidinyl group itself could potentially direct the functionalization to specific positions on the phenanthrene nucleus.

Reaction TypeReagents and ConditionsFunctionalized PositionPotential Product Class
Radical CyanationFeCl₂, tBuOOH, Me₃SiCN, MeOHα to Pyrrolidine Nitrogenα-Cyanopyrrolidines
Photoredox-Catalyzed ArylationPhotocatalyst (e.g., Ru(bpy)₃²⁺), Aryl Diazonium Saltα to Pyrrolidine Nitrogenα-Arylpyrrolidines
Electrophilic BrominationBr₂C10 of Phenanthrene10-Bromo-9-(pyrrolidin-1-yl)phenanthrene
Palladium-Catalyzed C-H ArylationPd Catalyst, Ligand, Aryl Halide, Baseortho to Pyrrolidinyl Group on Phenanthreneortho-Aryl-9-(pyrrolidin-1-yl)phenanthrenes

Dearomatization Strategies of the Phenanthrene Moiety for Novel Architectures

Dearomatization reactions are powerful transformations that convert flat, aromatic systems into three-dimensional, more saturated structures, thereby increasing molecular complexity and providing access to novel scaffolds. nih.govnih.govrsc.org The phenanthrene core of this compound is a prime candidate for such strategies.

Photochemical cycloadditions are a well-established method for the dearomatization of phenanthrene derivatives. nih.gov For example, visible-light-induced enantioselective ortho-photocycloadditions of olefins to phenanthrene-9-carboxaldehyde derivatives have been reported, yielding complex polycyclic architectures. nih.gov While this specific example does not involve this compound, it highlights a viable strategy that could be adapted.

Oxidative dearomatization is another powerful approach. nih.gov Treatment of phenols with hypervalent iodine reagents or other oxidants can lead to dearomatized quinone-like structures. nih.gov Although phenanthrene itself is not a phenol, functionalization of the phenanthrene ring to introduce a hydroxyl group could open the door to this type of reactivity.

Furthermore, dearomatization can be achieved through nucleophilic addition to the aromatic system. rsc.org This can be facilitated by activating the aromatic ring, for instance, through the introduction of electron-withdrawing groups or by using highly reactive organometallic nucleophiles. rsc.org

Dearomatization StrategyKey Reagents/ConditionsPotential IntermediateResulting Architecture
PhotocycloadditionOlefin, Visible Light, Chiral CatalystCyclobutane-fused phenanthreneComplex Polycyclic System
Oxidative DearomatizationHypervalent Iodine Reagent (on a hydroxylated phenanthrene)ortho-Quinol derivativeSpirocyclic Compound
Nucleophilic AdditionOrganolithium Reagent, ElectrophileDihydrophenanthrene derivativeFunctionalized Dihydrophenanthrene

Selective Transformations of Functional Groups on the Pyrrolidine Ring

While the parent this compound is unsubstituted on the pyrrolidine ring, the introduction of functional groups opens up a vast landscape of possible transformations. The synthesis of functionalized pyrrolidines is a well-developed field, with numerous methods available for introducing substituents at various positions. nih.govresearchgate.netkib.ac.cn

Once functionalized, these groups can be manipulated to create a diverse array of derivatives. For example, a hydroxyl group on the pyrrolidine ring can be oxidized to a ketone, which can then undergo a host of carbonyl chemistry reactions. An ester group could be hydrolyzed to a carboxylic acid, which can then be converted to amides, or other functional groups.

The reactivity of a functionalized pyrrolidine ring attached to a phenanthrene core would be influenced by the steric bulk and electronic properties of the phenanthryl group. For instance, the large phenanthryl substituent might direct the stereochemical outcome of reactions on the pyrrolidine ring.

Initial Functional GroupTransformationReagents/ConditionsResulting Functional Group
Hydroxyl (-OH)OxidationPCC, Swern OxidationKetone (=O)
Ester (-COOR)HydrolysisLiOH, H₂OCarboxylic Acid (-COOH)
Carboxylic Acid (-COOH)Amide CouplingAmine, Coupling Agent (e.g., HATU)Amide (-CONHR)
AlkeneDihydroxylationOsO₄, NMODiol

Ring Expansion and Contraction Reactions of the Pyrrolidine Core

Skeletal editing of cyclic structures, such as the pyrrolidine ring, through ring expansion and contraction reactions provides a powerful strategy for accessing different ring sizes and novel molecular frameworks. researchgate.netnih.gov

Conversely, ring contraction of the pyrrolidine ring could yield highly strained and synthetically valuable azetidine (B1206935) derivatives. Photochemically promoted ring contractions of pyridines to pyrrolidines have been reported, suggesting that similar skeletal rearrangements might be possible for the pyrrolidine ring itself under specific conditions. nih.govnih.gov The development of such a reaction for this compound would provide access to a new class of phenanthrene-substituted four-membered rings.

TransformationPotential MethodStarting Material MoietyProduct Moiety
Ring ExpansionThermal RearrangementFunctionalized PyrrolidinePiperidine
Ring ContractionPhotochemical RearrangementPyrrolidineAzetidine

Structure Activity Relationship Sar in Chemical Functionality

Influence of Phenanthryl Substitution Patterns on Chemical Reactivity and Selectivity

The phenanthryl moiety is not merely a passive structural component; its electronic properties and steric profile significantly dictate the chemical behavior of the entire molecule. The position of attachment to the pyrrolidine (B122466) nitrogen (position 9) creates a sterically demanding environment that can influence reaction pathways.

Research into the synthesis of related complex structures, such as phenanthroindolizidine alkaloids, highlights the profound impact of the phenanthryl group on reactivity. For instance, attempts to achieve intramolecular Friedel-Crafts cyclization of N-(phenanthr-9-ylmethyl)-L-proline derivatives have proven challenging. nih.gov The bulky nature of the 9-phenanthryl group can sterically hinder the necessary approach of the proline moiety to an appropriate position on the phenanthrene (B1679779) ring for cyclization to occur. nih.govub.edu This steric hindrance is a key factor in the chemical reactivity, often preventing expected transformations or leading to alternative, undesired products. nih.gov

Furthermore, substitutions on the phenanthrene ring itself can modulate the electronic nature and reactivity of the system. In attempted cyclizations of N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-2-chloromethyl pyrrolidine, the reaction did not yield the expected ring closure product. nih.gov Instead, reactions catalyzed by Lewis acids like AlCl₃ and FeCl₃ resulted in chlorination of the phenanthrene ring at positions 4 and 10, demonstrating that the phenanthryl ring itself can become the site of reaction under these conditions. nih.gov

Table 1: Influence of Phenanthryl Group on Intramolecular Friedel-Crafts Reactions

Starting MaterialReaction ConditionsIntended OutcomeActual ResultReference
(–)-N-phenanthr-9-ylmethyl-L-prolyl bromideFriedel-Crafts alkylationRing closureFailed to give ring closure product nih.gov
Hydrochloride of (–)-N-phenanthr-9-ylmethyl-L-prolinePolyphosphoric acidRing closure via acylationSuccessful but with unstable intermediate and low yield nih.gov
N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-2-chloromethyl pyrrolidineAnhydrous AlCl₃ or FeCl₃Ring closureChlorination of the phenanthrene ring nih.gov

Impact of Pyrrolidine Ring Conformation on Chemical Processes

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" or "twist" forms. nih.gov The two predominant puckering modes are the Cγ-exo and Cγ-endo envelope conformers, where the C4 carbon is out of the plane of the other four atoms. nih.gov The specific conformation adopted by the ring is critical as it dictates the spatial orientation of substituents, thereby influencing how the molecule interacts with other reagents.

The attachment of the large 9-phenanthryl group to the pyrrolidine nitrogen significantly restricts the ring's conformational freedom. This N-aryl substitution influences the nitrogen atom's inversion barrier and biases the equilibrium between the different puckered states. uclan.ac.uk This conformational locking is a key principle in designing catalysts and chiral auxiliaries. By controlling the pucker of the pyrrolidine ring, one can control the three-dimensional space around it, which is essential for stereoselective chemical transformations. nih.govbeilstein-journals.org For instance, the electronegativity and steric bulk of substituents at the 4-position of the pyrrolidine ring are known to strongly influence the preference for either the exo or endo pucker. nih.gov While direct conformational studies on the unsubstituted 1-(9-phenanthryl)pyrrolidine are limited, the principles derived from substituted prolines and N-phenylpyrrolidine suggest that the massive steric requirement of the phenanthryl group would create a highly defined and stable conformational preference, which is a desirable trait in asymmetric catalysis. nih.govuclan.ac.uk

Table 2: Predominant Puckering Modes of the Pyrrolidine Ring

Pucker ModeDescriptionInfluence of SubstituentsReference
Cγ-endo (Up)The C4 (Cγ) atom is displaced on the same side as the carboxyl group (in proline).Favored by 4-cis electronegative substituents. nih.gov
Cγ-exo (Down)The C4 (Cγ) atom is displaced on the opposite side of the carboxyl group (in proline).Favored by 4-trans electronegative substituents. nih.gov

Stereochemical Effects on Chemical Outcomes and Efficiency

The stereochemistry of the pyrrolidine ring is arguably the most critical factor for the application of this compound derivatives in asymmetric synthesis. When the pyrrolidine ring is chiral (e.g., derived from L- or D-proline), it can induce chirality in the products of reactions it catalyzes or participates in.

In the field of anion-binding catalysis, chiral squaramides derived from (R)-2-(phenanthren-9-yl)pyrrolidine have been investigated as hydrogen-bond donor (HBD) catalysts. In these systems, the chiral pyrrolidine scaffold, in conjunction with the phenanthryl group, creates a well-defined chiral pocket. This structure allows the catalyst to form a network of non-covalent interactions that preferentially stabilizes the transition state leading to one enantiomer of the product over the other. This results in high levels of enantioselectivity.

Studies have shown a clear and significant trend where substituents on an aniline (B41778) portion of the catalyst, which modulates the hydrogen-bond donating strength, have a direct impact on the enantioselectivity of the reaction. This demonstrates that the stereochemical information encoded in the chiral pyrrolidine backbone is effectively transmitted through the entire catalyst framework to control the reaction's outcome. The efficiency and stereochemical outcome are therefore a direct consequence of the catalyst's three-dimensional structure, which is defined by the fixed stereochemistry of the pyrrolidine ring. nih.gov

Table 3: Stereochemical Influence in Catalysis

Catalyst FeatureObserved EffectMechanism of ActionReference
Chiral Pyrrolidine ScaffoldInduces high enantioselectivity in products.Creates a defined chiral pocket that directs the approach of substrates.
Substituents on Catalyst BackboneModulates the rate and enantioselectivity of the transformation.Alters the strength of non-covalent interactions (e.g., hydrogen bonding) that stabilize the chiral transition state.
Overall Catalyst StereochemistryDetermines which enantiomer of the product is formed preferentially.Preferential stabilization of the pathway to the major enantiomer. nih.gov

Future Research Directions in 1 9 Phenanthryl Pyrrolidine Chemistry

Exploration of Emerging Synthetic Methodologies

The synthesis of 1-(9-phenanthryl)pyrrolidine and its derivatives is a cornerstone for its application in broader chemical research. While established methods exist, the future of its synthesis lies in the development of more efficient, selective, and sustainable methodologies.

Recent advancements in synthetic organic chemistry offer promising avenues for the construction of the phenanthrene (B1679779) and pyrrolidine (B122466) ring systems. For instance, gold-catalyzed cycloisomerization reactions have been shown to be effective in creating phenanthrene and dihydrophenanthrene derivatives. acs.org The use of different solvents in these reactions can influence the reaction pathway, leading to a variety of substituted phenanthrenes. acs.org This approach could be adapted for the synthesis of phenanthryl precursors to this compound.

Furthermore, innovative methods for pyrrolidine synthesis are continuously being developed. These include photo-promoted ring contractions of pyridines and borane-catalyzed dehydrogenation of pyrrolidines to form pyrroles. acs.orgnih.gov Biocatalytic approaches, utilizing engineered enzymes like cytochrome P411, are also emerging for the enantioselective synthesis of chiral pyrrolidines through intramolecular C(sp3)–H amination. nih.gov Such enzymatic methods offer the potential for highly selective and environmentally friendly syntheses.

The intramolecular aza-Michael reaction, catalyzed by chiral phosphoric acids, has proven effective for the asymmetric synthesis of various pyrrolidine derivatives, including spirocyclic structures. whiterose.ac.uk This methodology could be further explored for the synthesis of functionalized this compound analogs. Additionally, the development of novel synthetic routes to access functionalized pyrrolidines from acyclic precursors is an active area of research, with the potential to introduce diverse pharmacophore groups into the pyrrolidine ring during its formation. nih.gov

Future research in this area will likely focus on:

Developing novel catalytic systems for the convergent synthesis of the this compound core.

Exploring photochemical and electrochemical methods for ring construction to improve efficiency and reduce waste.

Utilizing flow chemistry to enable safer, more scalable, and automated synthesis.

Expanding the scope of biocatalytic methods for the enantioselective synthesis of chiral derivatives.

Development of Novel Catalytic Applications

The this compound framework, particularly when incorporated into larger, more complex structures, holds significant promise for the development of novel catalysts. The phenanthrene unit can provide a sterically demanding and electronically tunable environment, while the pyrrolidine moiety can act as a chiral scaffold or a basic site.

Derivatives of this compound have already shown potential in asymmetric catalysis. For instance, chiral phosphoric acids bearing sterically demanding 9-phenanthryl groups have been successfully employed in enantioselective Strecker reactions. sakura.ne.jp These catalysts create a well-defined chiral environment around the active site, leading to high levels of stereocontrol. sakura.ne.jp

The pyrrolidine ring itself is a well-established motif in organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. nih.gov By strategically functionalizing the phenanthrene ring of this compound, it may be possible to create bifunctional catalysts that combine a pyrrolidine-based activation mode with secondary interactions involving the phenanthrene system. These interactions could include cation-π interactions, which have been shown to play a role in stabilizing transition states and influencing stereoselectivity. nih.gov

Future research in this area is expected to focus on:

Designing and synthesizing novel chiral ligands and organocatalysts based on the this compound scaffold for a wide range of asymmetric transformations.

Investigating the role of the phenanthrene unit in modulating catalytic activity and selectivity through steric and electronic effects.

Developing bifunctional catalysts that incorporate both a pyrrolidine-based catalytic site and a recognition site on the phenanthrene ring.

Exploring the use of this compound derivatives in photoredox catalysis, where the phenanthrene moiety could act as a photosensitizer.

Integration of Advanced Computational and Spectroscopic Techniques for Predictive Design

The rational design of new this compound derivatives with tailored properties can be significantly accelerated by the integration of advanced computational and spectroscopic techniques. These tools allow for a deeper understanding of the structure-property relationships that govern the behavior of these molecules.

Computational modeling , particularly using Density Functional Theory (DFT), has become an indispensable tool in modern chemistry. For phenanthrene derivatives, DFT calculations can be used to predict a wide range of properties, including:

Electronic properties: such as HOMO and LUMO energies, which are crucial for understanding reactivity and designing materials with specific electronic characteristics. nih.govkoyauniversity.orgresearchgate.net

Spectroscopic properties: including NMR, UV-Vis, and infrared spectra, which can aid in the characterization of new compounds and provide insights into their electronic structure. nih.govkoyauniversity.orgtandfonline.comnortheastern.edu

Non-linear optical (NLO) properties: identifying derivatives with potential applications in optoelectronics. researchgate.netnortheastern.edu

Reaction mechanisms: elucidating the transition states and intermediates involved in catalytic cycles, which is essential for the rational design of more efficient catalysts.

Advanced spectroscopic techniques provide experimental data to validate and refine computational models. Vibrational Circular Dichroism (VCD) spectroscopy, for example, is a powerful technique for determining the absolute configuration of chiral molecules, including complex pyrrolidine derivatives. researchgate.net By comparing experimental VCD spectra with those predicted by DFT calculations, the absolute stereochemistry of newly synthesized compounds can be unambiguously assigned.

The synergy between computational modeling and advanced spectroscopy enables a predictive design cycle:

Computational screening: A library of virtual this compound derivatives can be computationally screened for desired properties.

Synthesis and characterization: The most promising candidates are then synthesized and their properties are measured using advanced spectroscopic techniques.

Model refinement: The experimental data is used to refine the computational models, leading to more accurate predictions.

Future research in this area will likely involve:

Developing more accurate and efficient computational models for predicting the properties of this compound derivatives, including the effects of solvation and intermolecular interactions.

Utilizing machine learning and artificial intelligence to accelerate the discovery of new derivatives with desired properties.

Combining multiple spectroscopic techniques (e.g., NMR, VCD, and fluorescence) with computational modeling to obtain a comprehensive understanding of the structure and dynamics of these molecules.

Applying these integrated approaches to the design of novel catalysts, materials, and biologically active compounds based on the this compound scaffold.

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